Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
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Overview
Description
Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a complex organic compound with a molecular formula of C26H30O6 This compound is known for its unique structure, which includes a furoate ester linked to a tetrahydrocyclopenta[c]chromen moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate typically involves multiple steps. One common route includes the esterification of 5-hydroxymethyl-2-furoic acid with the appropriate alcohol derivative of the tetrahydrocyclopenta[c]chromen compound. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The furoate ester can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
- Methyl (8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate
- Ethyl 5-(7-methoxy-5-methyl-4-oxo-4H-chromen-3-yl)-2-furoate
Uniqueness
Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate stands out due to its specific ester linkage and the presence of both furoate and tetrahydrocyclopenta[c]chromen moieties.
Properties
Molecular Formula |
C25H28O6 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 5-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C25H28O6/c1-3-4-5-6-8-16-13-20-18-9-7-10-19(18)24(26)31-23(20)14-22(16)29-15-17-11-12-21(30-17)25(27)28-2/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
NDRRSNMANSBEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(O3)C(=O)OC)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
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